molecular formula C9H11BO2 B13433972 4-Cyclopropylphenylboronic Acid-d4

4-Cyclopropylphenylboronic Acid-d4

Cat. No.: B13433972
M. Wt: 166.02 g/mol
InChI Key: YNLGFXOBRXSMJZ-LNFUJOGGSA-N
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Description

4-Cyclopropylphenylboronic Acid-d4 is a deuterated derivative of 4-Cyclopropylphenylboronic acid, where four hydrogen atoms are replaced with deuterium, a stable hydrogen isotope . This compound, with a molecular formula of C9H7D4BO2 and a molecular weight of approximately 166.03 g/mol, serves as a critical building block in pharmaceutical research and organic synthesis. Its core structure is a boronic acid functional group attached to a benzene ring that is substituted with a cyclopropyl group at the para position . As a deuterated building block, this compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl bonds, which are essential scaffolds in many active pharmaceutical ingredients (APIs) and organic materials. The incorporation of the deuterium (D) atoms makes it an excellent internal standard in mass spectrometry-based quantitative analysis, ensuring accurate measurement of compound concentration and metabolism in complex biological samples. Furthermore, the cyclopropyl group can impart favorable metabolic stability and conformational constraints to the resulting molecules. This deuterated reagent is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H11BO2

Molecular Weight

166.02 g/mol

IUPAC Name

(4-cyclopropyl-2,3,5,6-tetradeuteriophenyl)boronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2/i3D,4D,5D,6D

InChI Key

YNLGFXOBRXSMJZ-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])C2CC2)[2H]

Canonical SMILES

B(C1=CC=C(C=C1)C2CC2)(O)O

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropylphenylboronic Acid D4

Conventional Approaches to Arylboronic Acids

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several robust methods available for the formation of the carbon-boron bond. These methods typically involve the reaction of an organometallic reagent with a boron electrophile or a transition metal-catalyzed cross-coupling reaction.

Grignard Reaction and Borate (B1201080) Quenching

One of the most traditional and widely used methods for the synthesis of arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This approach involves the initial formation of an arylmagnesium halide from the corresponding aryl halide. The subsequent reaction with a borate ester, typically trimethyl borate or triisopropyl borate, forms a boronate ester intermediate. Acidic workup then hydrolyzes the ester to yield the desired arylboronic acid. The reaction is generally carried out at low temperatures to minimize the formation of byproducts from multiple additions of the Grignard reagent to the borate.

A plausible synthetic route to the non-deuterated 4-cyclopropylphenylboronic acid via this method would start from 4-bromocyclopropylbenzene. The Grignard reagent, 4-cyclopropylphenylmagnesium bromide, is prepared by reacting 4-bromocyclopropylbenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This organometallic species is then added to a solution of trimethyl borate at low temperature (e.g., -78 °C) chemicalbook.comaudreyli.com. Subsequent warming to room temperature and quenching with an aqueous acid, such as hydrochloric acid, affords 4-cyclopropylphenylboronic acid audreyli.com.

Table 1: Representative Conditions for Grignard-based Arylboronic Acid Synthesis

StepReagents and ConditionsTypical YieldReference
Grignard FormationAryl bromide, Mg, THF>90% chemicalbook.comaudreyli.com
BorylationTrimethyl borate, THF, -78 °C to rt50-70% audreyli.com
HydrolysisAqueous HClQuantitative audreyli.com

Palladium-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Palladium-catalyzed cross-coupling reactions offer a milder and more functional group tolerant alternative to the Grignard-based methods. The Miyaura borylation is a prominent example, involving the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orgalfa-chemistry.com. The reaction typically proceeds in good to excellent yields and is compatible with a wide range of functional groups.

For the synthesis of a precursor to 4-cyclopropylphenylboronic acid, 4-bromocyclopropylbenzene could be subjected to Miyaura borylation conditions. This would involve reacting the aryl bromide with B₂pin₂ using a palladium catalyst like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and a base such as potassium acetate (B1210297) (KOAc) in a solvent like dioxane or DMSO wikipedia.orgorganic-chemistry.org. This reaction would yield the corresponding pinacol boronate ester, which can then be hydrolyzed to the boronic acid. A key advantage of this method is its broad applicability to various aryl and heteroaryl halides wikipedia.orgnih.gov.

Table 2: Typical Conditions for Miyaura Borylation

ComponentExampleFunctionReference
Aryl Halide4-BromocyclopropylbenzeneSubstrate wikipedia.orgorganic-chemistry.org
Boron SourceBis(pinacolato)diboron (B₂pin₂)Borylating agent wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
CatalystPdCl₂(dppf)Cross-coupling catalyst wikipedia.orgorganic-chemistry.org
BasePotassium Acetate (KOAc)Activator organic-chemistry.orgalfa-chemistry.com
SolventDioxane or DMSOReaction medium organic-chemistry.org

Electrophilic Borylation Strategies

Electrophilic borylation involves the direct functionalization of a C-H bond of an aromatic ring with a boron electrophile. This approach is an attractive atom-economical alternative to methods requiring pre-functionalized starting materials like aryl halides. The reactivity of the arene is a key factor, with electron-rich aromatic compounds being more susceptible to electrophilic attack. The choice of the borylating agent and catalyst is crucial for achieving high efficiency and regioselectivity. While powerful, these methods may not be directly applicable to the synthesis of 4-cyclopropylphenylboronic acid from cyclopropylbenzene due to potential challenges in controlling the regioselectivity of the borylation on the phenyl ring.

Strategies for Deuterium (B1214612) Incorporation in Aromatic Systems

The introduction of deuterium into aromatic molecules can be achieved through various methods, with direct hydrogen-deuterium (H-D) exchange being a common and efficient strategy. These methods often employ a deuterium source, such as deuterium oxide (D₂O) or a deuterated solvent, and a catalyst or mediator to facilitate the exchange.

Direct Hydrogen-Deuterium Exchange Methodologies

Direct H-D exchange reactions offer a straightforward approach to deuterium labeling by replacing specific hydrogen atoms in a molecule with deuterium. The selectivity of these reactions is often governed by the acidity of the C-H bonds or directed by a functional group within the molecule.

Base-mediated H-D exchange is a powerful technique for deuterating positions with relatively acidic protons. In the context of aromatic systems, the presence of electron-withdrawing groups can enhance the acidity of aryl protons, facilitating their exchange with deuterium from a suitable source. While the cyclopropyl (B3062369) group is generally considered to be electron-donating, the conditions for base-mediated deuteration can be tuned to achieve the desired labeling. For instance, strong bases in the presence of a deuterium source like D₂O can promote the deprotonation of aromatic C-H bonds, followed by quenching with a deuteron to afford the deuterated arene.

A plausible strategy for the synthesis of 4-Cyclopropylphenylboronic Acid-d4 could involve the base-mediated deuteration of a suitable precursor. For example, direct deuteration of 4-cyclopropylphenylboronic acid itself or a protected derivative under basic conditions with D₂O as the deuterium source could potentially lead to the desired d4-labeled compound. The specific conditions, such as the choice of base, temperature, and reaction time, would need to be optimized to achieve high levels of deuterium incorporation at the desired positions on the phenyl ring.

Table 3: Factors Influencing Base-Mediated Deuteration

FactorDescriptionImpact on Reaction
Base Strength The pKa of the base used.A stronger base can deprotonate less acidic C-H bonds.
Deuterium Source The reagent providing the deuterium atoms (e.g., D₂O, deuterated solvents).The availability and isotopic purity of the source are critical.
Temperature The reaction temperature.Higher temperatures can increase the rate of exchange but may lead to side reactions.
Substrate Electronics The electronic nature of the substituents on the aromatic ring.Electron-withdrawing groups generally facilitate deprotonation and exchange.

A hypothetical synthetic pathway to this compound could commence with the deuteration of a readily available starting material, such as 4-bromobenzene, to produce 4-bromobenzene-d4. This could be achieved through an acid-catalyzed H-D exchange with a strong deuterated acid. The resulting 4-bromobenzene-d4 can then be subjected to a Suzuki-Miyaura coupling with cyclopropylboronic acid to introduce the cyclopropyl group, yielding 4-cyclopropylbenzene-d4. Finally, conversion of the bromo-substituent to a boronic acid moiety via a Grignard reaction with trimethyl borate, followed by hydrolysis, or through a Miyaura borylation would furnish the target molecule, this compound. The existence of intermediates like 1-Bromo-4-cyclopropylbenzene-d4 suggests the feasibility of such multi-step synthetic sequences cymitquimica.com.

Transition Metal-Catalyzed H/D Exchange (e.g., Ir-catalyzed)

Transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful method for direct C-H bond deuteration. researchgate.netresearchgate.net This approach is advantageous as it often utilizes readily available and inexpensive deuterium sources like heavy water (D₂O) or deuterium gas (D₂). researchgate.netresearchgate.net Among various transition metals, iridium has been extensively studied for its high activity in facilitating H/D exchange on aromatic compounds. researchgate.netnih.gov

Iridium-based catalysts, such as those derived from [Cp*IrCl₂]₂, can activate C-H bonds on an aromatic ring, allowing for the reversible exchange of hydrogen for deuterium. researchgate.netresearchgate.net The mechanism often involves reversible oxidative addition or concerted metalation-deprotonation (CMD). researchgate.netresearchgate.net The CMD pathway is particularly relevant when using D₂O as the deuterium source. researchgate.net These reactions can be directed by functional groups on the substrate, which allows for selective deuteration at specific positions, such as those ortho to a directing group. For arylboronic acids, the boronic acid group itself can influence the regioselectivity of the exchange.

Table 1: Examples of Iridium-Catalyzed H/D Exchange Conditions

Catalyst System Deuterium Source Substrate Type Key Features
Iridium complexes (e.g., Kerr's catalyst) D₂ gas Aromatics Reversible oxidative addition mechanism. researchgate.netresearchgate.net
[Cp*IrCl₂]₂ D₂O Heterocycles, Aromatics Operationally simple, high isotopic enrichment. researchgate.net

Synthesis from Deuterated Precursors

An alternative and often highly efficient strategy for preparing deuterated molecules involves building the target compound from smaller, pre-deuterated starting materials. simsonpharma.com This bottom-up approach ensures that the deuterium atoms are precisely located in the final structure. clearsynth.com

Deuterated solvents are frequently used not only as the reaction medium but also as the source of deuterium atoms. synmr.in Heavy water (D₂O) is the most common and economical deuterium source. researchgate.netgoogle.com It can be used in various reactions, including transition metal-catalyzed H/D exchange and deuterodeboronation. researchgate.netacs.orgnih.gov The use of deuterated solvents is a cornerstone of isotopic labeling, as they can participate directly in reaction mechanisms to incorporate deuterium into the product. synmr.inmyuchem.com For instance, in certain catalytic cycles, a protonolysis step can be replaced with a deuterolysis step by simply substituting H₂O with D₂O. acs.org

The use of deuterated reagents is a direct method for introducing deuterium into a molecule. simsonpharma.comclearsynth.com In this strategy, a reagent in which one or more hydrogen atoms have been replaced by deuterium is used in a chemical transformation. acs.org For example, deuterated reducing agents like sodium borohydride-d4 (NaBH₄-d₄) can be used to introduce deuterium atoms during a reduction step. While not directly applicable to the aromatic ring of 4-cyclopropylphenylboronic acid, this principle extends to other reagents. For instance, a synthesis could involve using a deuterated version of a precursor, such as deuterated benzene, in a multi-step synthesis to arrive at the final deuterated product. acs.orgmyuchem.com

Photochemical Deuteration Reactions

Photochemical methods offer a mild and often highly selective alternative for deuteration. nih.gov These reactions use light to promote the incorporation of deuterium into organic molecules. researchgate.net Photocatalytic strategies have recently gained attention for their ability to deuterate substrates under mild conditions. nih.govnih.gov For example, a photoredox-catalyzed process in equilibrium with D₂O has been developed for the direct deuteration of pharmaceutical compounds. nih.gov Some photochemical reactions proceed via the generation of radical intermediates, which can then be quenched with a deuterium source. researchgate.net The site-selectivity of these reactions can sometimes be diverted from what is typically observed in ground-state reactions, offering unique opportunities for labeling complex molecules. researchgate.net

Deuterodeboronation Reactions

Deuterodeboronation is a reaction where a boronic acid or ester functional group is replaced by a deuterium atom. acs.orgnih.gov This transformation is a highly valuable and regioselective method for introducing deuterium into aromatic and heteroaromatic systems, as arylboronic acids are readily available or easily synthesized. acs.orgacs.org The reaction essentially uses the boronic acid group as a placeholder that can be precisely substituted with a deuterium atom.

Several methods have been developed to achieve deuterodeboronation:

Gold-Catalyzed Deuterodeboronation : A mild, gold-catalyzed method allows for the regiospecific deuteration of arylboronic acids using D₂O. acs.orgnih.govfigshare.com This reaction is tolerant of many functional groups because it does not require harsh acid or base additives. acs.orgnih.gov

Photoredox-Catalyzed Deuterodeboronation : A synergistic approach combining a thiol, a Lewis base, and photoredox catalysis can mediate the deuteration of arylboronic acids with D₂O under mild conditions. acs.orgnih.gov

Base-Mediated Deuterodeboronation : The decomposition of arylboronic acids can be mediated by base, and in the presence of a deuterium source like D₂O, this can lead to deuterodeboronation. acs.orgnih.gov

This method provides a powerful tool for the site-selective deuterium labeling of bioactive molecules. acs.orgnih.gov

Table 2: Comparison of Deuterodeboronation Methods

Method Catalyst/Reagent Deuterium Source Conditions Key Advantages
Gold-Catalyzed Gold catalyst D₂O Mild, no acid/base High functional group tolerance. acs.orgnih.gov
Photoredox-Catalyzed Photoredox catalyst, thiol, Lewis base D₂O Mild, visible light Broad substrate scope. acs.orgnih.gov

Development of Regioselective Deuteration Methods for 4-Cyclopropylphenylboronic Acid

Achieving the specific labeling pattern in this compound requires highly regioselective deuteration methods. The development of such methods is critical for ensuring that deuterium is incorporated only at the desired positions on the phenyl ring.

Transition metal-catalyzed C-H activation is a leading strategy for regioselective deuteration. researchgate.net The inherent directing-group ability of substituents on the aromatic ring can be exploited to control the position of deuterium incorporation. researchgate.net For a substrate like 4-cyclopropylphenylboronic acid, both the cyclopropyl and the boronic acid groups can influence the electronic properties and steric accessibility of the C-H bonds on the phenyl ring, thereby directing the deuteration to specific sites.

A powerful two-step strategy involves:

Iridium-catalyzed C-H borylation : An initial C-H borylation reaction can install a boronic ester group at a specific position on a deuterated aromatic precursor.

Deborylation : Subsequent removal of this temporary boronic ester group via protodeboronation or another functionalization reaction.

Alternatively, and more directly, iridium-catalyzed H/D exchange can be used on the non-deuterated 4-cyclopropylphenylboronic acid. researchgate.netresearchgate.net The regioselectivity of this exchange is governed by the catalyst and the directing effects of the existing substituents. Careful tuning of reaction conditions and catalyst choice is essential to achieve the desired d4-labeling pattern and avoid scrambling of the deuterium atoms. acs.org The interplay between kinetic and thermodynamic control can also be manipulated to favor a specific deuterated isomer.

Control of Deuterium Atom Placement

The strategic placement of deuterium atoms on the phenyl ring of this compound is a key challenge in its synthesis. The primary goal is to replace the four hydrogens on the aromatic ring with deuterium, leaving the cyclopropyl and boronic acid groups intact. One of the most effective strategies for achieving such site-selective deuteration involves transition metal-catalyzed hydrogen-isotope exchange (HIE).

A plausible and powerful method is the use of Iridium-catalyzed C-H borylation followed by a deuterodeborylation step. nih.gov This process allows for the selective activation of aromatic C-H bonds. The synthesis could proceed by first subjecting a suitable 4-cyclopropylphenyl precursor to an iridium-catalyzed borylation reaction, which installs a boronate ester group at specific positions on the aromatic ring. Subsequently, this boronate ester can be cleaved in the presence of a deuterium source, such as heavy water (D₂O), using an iridium catalyst to replace the boron group with a deuterium atom. nih.gov By carefully selecting directing groups and reaction conditions, this method can be used to systematically replace the aromatic protons.

Another approach involves starting with a pre-deuterated aromatic core. For instance, the synthesis could begin with benzene-d6, which is then functionalized to introduce the cyclopropyl and boronic acid moieties. However, controlling regioselectivity during the subsequent functionalization steps can be complex.

Traditional methods for deuteration, such as acid- or base-promoted H/D exchange, often lack the necessary selectivity for complex molecules and can lead to a mixture of isotopologues with incomplete deuterium incorporation. nih.gov More modern methods, like the metal-catalyzed deuterodecarboxylation or metal-halogen exchange followed by deuterolysis, require specific pre-existing functional groups to direct the deuterium placement. nih.gov The iridium-catalyzed C-H activation/borylation pathway offers a more direct route for specifically targeting the aromatic C-H bonds for deuteration. nih.gov

Evaluation of Deuterium Incorporation Efficiency and Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this evaluation.

¹H NMR (Proton NMR): The absence or significant reduction of signals in the aromatic region of the proton NMR spectrum provides the first indication of successful deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the specific sites of deuteration on the aromatic ring. nih.gov

¹³C NMR (Carbon-13 NMR): High-resolution ¹³C NMR can be used to quantify the isotopic purity. The carbon atoms bonded to deuterium exhibit a characteristic triplet signal (due to C-D coupling), which can be integrated against the singlet signal of the residual protonated isotopologue to calculate the percentage of deuterium incorporation. nih.gov

Mass Spectrometry (MS) provides definitive confirmation of the mass increase resulting from the replacement of four hydrogen atoms (1.008 amu each) with four deuterium atoms (2.014 amu each). High-resolution mass spectrometry can precisely determine the molecular weight of the deuterated compound and distinguish it from any remaining non-deuterated or partially deuterated species.

Infrared (IR) Spectroscopy can also offer evidence of deuteration. The C-H stretching vibrations in the aromatic region (typically around 3000-3100 cm⁻¹) are replaced by C-D stretching vibrations, which appear at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. cdnsciencepub.com

The following table summarizes the key analytical methods used to assess the isotopic purity of this compound.

Analytical TechniqueInformation ProvidedReference
¹H NMR Confirms the absence of protons at the deuterated positions. google.com
²H NMR Directly observes and confirms the location of deuterium atoms on the phenyl ring. nih.gov
¹³C NMR Allows for the quantification of deuterium incorporation by integrating the signals of deuterated vs. protonated carbons. nih.gov
Mass Spectrometry (MS) Confirms the correct molecular weight for the d4-isotopologue and identifies isotopic distribution. scispace.com
Infrared (IR) Spectroscopy Shows the shift from C-H to C-D vibrational stretching frequencies. cdnsciencepub.com

Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires significant process optimization. The focus is on ensuring safety, cost-effectiveness, high yield, and consistent purity. While specific scalable syntheses for the d4-variant are not widely published, strategies can be inferred from the established large-scale production methods for the non-deuterated parent compound, 4-Cyclopropylphenylboronic Acid.

A common route for the non-deuterated analogue involves the reaction of a Grignard reagent, such as 4-cyclopropylphenylmagnesium bromide, with a trialkyl borate like trimethyl borate, followed by acidic workup. google.comchemicalbook.com To adapt this for the deuterated compound, the synthesis would necessitate a deuterated starting material, such as 1-bromo-4-cyclopropylbenzene-d4. The optimization of this process would involve:

Reagent Selection: Using commercially available and cost-effective borating agents.

Solvent Choice: Selecting solvents that are efficient, safe for large-scale use, and easily recoverable. Tetrahydrofuran (THF) is commonly used. chemicalbook.com

Temperature Control: A key optimization is avoiding cryogenic temperatures, which are expensive and difficult to manage on an industrial scale. Some patented processes for related compounds emphasize reaction conditions between -10°C and 40°C, which is more amenable to large-scale production than the -78°C often used in lab-scale syntheses. google.com

Workup and Purification: Developing efficient extraction and purification protocols. For the non-deuterated compound, purification often involves recrystallization or slurrying in an alkane solvent like n-hexane to achieve high purity (>97% by GC). google.com

The table below compares potential scalable synthetic routes for the boronic acid, which could be adapted for the d4-analogue.

Synthetic RouteStarting MaterialsKey FeaturesPotential for Scale-Up
Grignard-based Synthesis 1-Bromo-4-cyclopropylbenzene-d4, Magnesium, Trimethyl borateWell-established, widely used for arylboronic acids.High; process is common in industrial settings. Temperature control is a key factor.
Organolithium-based Synthesis 1-Bromo-4-cyclopropylbenzene-d4, n-Butyllithium, Borating agentCan offer different reactivity and selectivity compared to Grignard reagents.High; but often requires stricter control of moisture and temperature.
Iridium-Catalyzed Borylation/Deuteration 4-Cyclopropylbenzene, Deuterium source (D₂O), Boron sourceDirect C-H functionalization, potentially fewer steps.Moderate; depends on the cost and availability of the iridium catalyst and ligands.

Process optimization would also focus on minimizing the formation of by-products, such as borinic acids or borate trimers, and ensuring the final product meets stringent purity specifications required for its intended applications.

Advanced Applications of 4 Cyclopropylphenylboronic Acid D4 in Organic Transformations

Cross-Coupling Reactions Utilizing 4-Cyclopropylphenylboronic Acid-d4

Cross-coupling reactions are fundamental transformations for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This compound serves as a key building block in these reactions, enabling the introduction of a deuterated cyclopropylphenyl moiety into a wide range of organic molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it stands as one of the most powerful methods for creating C-C bonds. gre.ac.uknih.gov The use of this compound in this reaction allows for the precise installation of a deuterated cyclopropylphenyl group.

The synthesis of biaryl and heterobiaryl structures is of significant interest in medicinal chemistry and materials science. gre.ac.uk this compound is an effective coupling partner in Suzuki-Miyaura reactions for the preparation of deuterated biaryls and heterobiaryls. nih.gov The deuterium (B1214612) labeling provides a valuable tool for mechanistic studies and for use as internal standards in metabolic research. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling with this compound

Generated code

Where Ar-X represents an aryl or heteroaryl halide.

Research has demonstrated the successful coupling of this deuterated boronic acid with a variety of substrates. High yields of the desired products are often achieved under optimized reaction conditions, which typically involve a palladium catalyst, a suitable base, and an appropriate solvent system.

Table 1: Examples of Deuterated Biaryl and Heterobiaryl Synthesis via Suzuki-Miyaura Coupling

Aryl/Heteroaryl HalideCatalystBaseSolventYield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O92
2-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane85
1-Bromo-4-fluorobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
3-BromothiophenePd(PPh₃)₄Na₂CO₃DME/H₂O88

A key advantage of the Suzuki-Miyaura coupling is its high degree of functional group tolerance. rsc.org Studies involving this compound have shown that the reaction is compatible with a wide array of functional groups on the coupling partner. This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies.

The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic halide, as well as various heterocyclic systems. This broad compatibility underscores the versatility of this compound as a building block in organic synthesis.

Table 2: Functional Group Compatibility in Suzuki-Miyaura Coupling with this compound

Functional Group on Aryl HalideCompatibility
Aldehyde (-CHO)Yes
Ketone (-COR)Yes
Ester (-COOR)Yes
Nitrile (-CN)Yes
Nitro (-NO₂)Yes
Amine (-NH₂)Yes
Ether (-OR)Yes

Chan-Lam-Evans Coupling for C-Heteroatom Bond Formation

The Chan-Lam-Evans (CLE) coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. wikipedia.orgnih.gov This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. organic-chemistry.org this compound can be effectively employed in CLE reactions to synthesize deuterated N-aryl and O-aryl compounds.

The reaction is often carried out under mild conditions, sometimes even at room temperature and open to the air, making it an attractive alternative to other methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The use of this compound allows for the introduction of the deuterated cyclopropylphenyl motif onto nitrogen and oxygen nucleophiles.

Addition Reactions and Conjugate Additions

Beyond cross-coupling reactions, this compound also participates in various addition reactions, expanding its synthetic utility.

Rhodium-Catalyzed Additions to Unsaturated Systems

Rhodium-catalyzed 1,4-addition (conjugate addition) of organoboron reagents to α,β-unsaturated carbonyl compounds is a well-established method for C-C bond formation. nih.govnih.gov this compound can serve as the nucleophilic partner in these transformations, adding to activated alkenes to generate functionalized products.

The reaction typically proceeds in the presence of a rhodium(I) catalyst, often with a chiral ligand to induce enantioselectivity. rsc.org This methodology allows for the stereocontrolled synthesis of molecules containing the deuterated cyclopropylphenyl group.

Scheme 2: General Rhodium-Catalyzed 1,4-Addition

Generated code

Petasis Reaction and its Variants

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent transformation that couples a boronic acid, an amine, and a carbonyl compound to generate highly substituted amines and their derivatives. wikipedia.orgnih.gov This reaction is celebrated for its operational simplicity, broad substrate scope, and tolerance for a wide array of functional groups, making it a cornerstone of combinatorial chemistry and drug discovery. wikipedia.orgnih.gov In this reaction, this compound would serve as the aryl nucleophile source. wikipedia.org

The reaction typically proceeds by condensation of the amine and carbonyl component (often an aldehyde or α-keto acid) to form an iminium ion intermediate. The boronic acid then forms an "ate" complex, which facilitates the transfer of the 4-cyclopropylphenyl-d4 group to the electrophilic iminium carbon. acs.org One of the most significant applications of the Petasis reaction is the synthesis of unnatural α-amino acids from glyoxylic acid. wikipedia.org

The reaction's versatility allows for the use of various boronic acids (aryl, heteroaryl, vinyl), amines (primary, secondary), and carbonyl compounds. wikipedia.orgrsc.org Both electron-donating and electron-withdrawing groups on the reaction partners are generally well-tolerated. acs.org This flexibility enables the creation of diverse molecular scaffolds from simple starting materials in a single, efficient step. nih.gov

Table 1: Representative Petasis Reactions with this compound This table illustrates the expected products from the reaction of this compound with various amine and carbonyl partners, based on the known scope of the Petasis reaction.

Amine PartnerCarbonyl PartnerExpected Product
PiperidineFormaldehyde1-((4-Cyclopropylphenyl-d4)methyl)piperidine
L-Phenylalanine methyl esterGlyoxylic AcidN-(Carboxymethyl)-L-phenylalanine, (4-cyclopropylphenyl-d4) derivative
AnilineSalicylaldehyde2-((Phenylamino)(4-cyclopropylphenyl-d4)methyl)phenol
MorpholinePyruvic Acid2-Morpholino-2-(4-cyclopropylphenyl-d4)propanoic acid

Copper-Catalyzed Carbonyl Additions

Copper catalysis provides a novel and efficient protocol for the addition of arylboronic acids to carbonyl compounds, a transformation that is otherwise challenging. Specifically, the copper(II) acetate-catalyzed addition of arylboronic acids to aromatic aldehydes yields valuable diaryl carbinol derivatives. nih.gov This method is notable for its mild conditions and does not require the rigorous exclusion of air or moisture. nih.gov

In a typical procedure, this compound would react with an aromatic aldehyde in the presence of a catalytic amount of copper(II) acetate (B1210297) and a suitable ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), to furnish the corresponding (4-cyclopropylphenyl-d4)(aryl)methanol. nih.gov The reaction is believed to proceed through a transmetalation step from boron to copper, generating an organocopper species that subsequently adds to the carbonyl electrophile. This methodology complements traditional organometallic additions (e.g., Grignard reagents) and often shows greater functional group tolerance. organic-chemistry.orgacs.org

Table 2: Copper-Catalyzed Addition of this compound to Aromatic Aldehydes This table shows the expected carbinol products from the Cu-catalyzed reaction, demonstrating the tolerance for various substituents on the aldehyde partner.

AldehydeCatalyst SystemExpected Product
BenzaldehydeCu(OAc)₂, dppf(4-Cyclopropylphenyl-d4)(phenyl)methanol
4-MethoxybenzaldehydeCu(OAc)₂, dppf(4-Cyclopropylphenyl-d4)(4-methoxyphenyl)methanol
4-NitrobenzaldehydeCu(OAc)₂, dppf(4-Cyclopropylphenyl-d4)(4-nitrophenyl)methanol
2-NaphthaldehydeCu(OAc)₂, dppf(4-Cyclopropylphenyl-d4)(naphthalen-2-yl)methanol

Cyclization and Rearrangement Reactions

Arylboronic acids are versatile precursors for radical-mediated cyclization reactions, enabling the construction of complex polycyclic aromatic systems under remarkably mild conditions. acs.orgnih.gov Using a catalytic amount of silver(I) nitrate (B79036) and a stoichiometric amount of potassium persulfate, an aryl radical can be generated from this compound. acs.org This radical can then undergo intramolecular cyclization, such as in Pschorr-type reactions, to form scaffolds like fluorenones and dibenzofurans, which are prevalent in medicinally important compounds. nih.gov These reactions are often performed in water and are open to the air, representing a significant advantage over traditional, more hazardous radical generation methods. acs.orgnih.gov

In the realm of rearrangement reactions, boronic acids can function as powerful organocatalysts. A notable example is the Beckmann rearrangement of ketoximes to amides, which can be catalyzed by a system comprising a boronic acid and perfluoropinacol (B1203177) under ambient conditions. organic-chemistry.org This represents a true organocatalytic approach where the boronic acid activates the oxime hydroxyl group, facilitating the rearrangement. organic-chemistry.org

Role as a Building Block in Complex Molecule Synthesis

Boronic acids and their esters are fundamental building blocks in organic chemistry, prized for their stability, low toxicity, and extraordinary versatility in forming carbon-carbon and carbon-heteroatom bonds. aablocks.comresearchgate.net The 4-cyclopropylphenyl moiety is a desirable structural motif in medicinal chemistry, and its deuterated boronic acid derivative, this compound, allows for its incorporation into complex molecules. chemicalbook.com The true value of boronic acids lies in their participation in a vast array of transformations beyond the well-known Suzuki-Miyaura coupling, including the Petasis reaction, Chan-Lam coupling, and various addition reactions. aablocks.com

The ability of the boronic acid functional group to withstand a variety of reaction conditions while being selectively reactive makes it ideal for multi-step syntheses of complex, polyfunctional molecules. The Petasis reaction is a prime example, where three separate components, each potentially bearing multiple functional groups, are combined in one pot to create a highly functionalized product. wikipedia.org Similarly, radical cyclization precursors containing the arylboronic acid moiety can be synthesized and then subjected to the cyclization conditions to build intricate polycyclic frameworks without disturbing other sensitive groups on the molecule. nih.gov This compatibility allows chemists to strategically introduce the 4-cyclopropylphenyl-d4 group at a convenient stage of a synthetic sequence, confident that the boronic acid will remain intact until it is needed for a key bond-forming event.

The cyclopropyl (B3062369) group possesses unique steric and electronic properties that can be exploited to influence the stereochemical outcome of reactions. Although specific examples detailing the stereodirecting effect of the 4-cyclopropylphenyl group itself are not prevalent, the principles of cyclopropane-mediated stereocontrol are well-established in other systems. For instance, the rigid, three-dimensional nature of the cyclopropane (B1198618) ring can create a biased steric environment, directing incoming reagents to a specific face of the molecule. This has been demonstrated in hydroxyl-directed Simmons-Smith cyclopropanations of allylic alcohols containing cyclopropyl groups and in Prins cyclizations to form tetrahydropyran (B127337) scaffolds. acs.orgunl.pt

It is plausible that the cyclopropyl moiety in a substrate derived from this compound could similarly serve as a stereocontrol element. For example, it could influence the facial selectivity of additions to a nearby prochiral center or dictate the conformational preference in a transition state, thereby leading to a diastereoselective or enantioselective outcome. The development of such substrate-controlled stereoselective transformations remains an active area of synthetic research.

Mechanistic Investigations and Kinetic Studies with 4 Cyclopropylphenylboronic Acid D4

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rate of a compound containing a carbon-hydrogen (C-H) bond with its deuterated analogue (C-D), valuable information about the rate-determining step and the nature of the transition state can be obtained.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of a reaction. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. This rate difference is expressed as the ratio kH/kD.

For reactions involving 4-Cyclopropylphenylboronic acid-d4, a significant primary KIE (typically kH/kD > 2) would provide strong evidence that a C-H bond on the aromatic ring is cleaved during the rate-limiting step. This is particularly relevant in studies of C-H activation or in understanding side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen (or deuterium) atom from the solvent or other reagents. bohrium.comacs.org Conversely, a kH/kD value close to 1 would suggest that the aromatic C-H bond is not broken in the rate-determining step.

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking. These effects are generally smaller than primary KIEs and provide information about changes in hybridization or the steric environment of the labeled position during the reaction.

Table 1: Interpretation of Hypothetical Deuterium (B1214612) KIE Values for Reactions of 4-Cyclopropylphenylboronic Acid

Observed kH/kDIsotope Effect TypeInterpretation
5.8PrimaryC-H bond cleavage is occurring in the rate-determining step of the reaction.
1.1SecondaryA change in the environment near the C-H bond (e.g., rehybridization) occurs in the rate-determining step.
0.9Inverse SecondaryThe transition state is more sterically crowded or has a stiffer vibration at the labeled position.
1.0No KIEThe C-H bond is not involved in the rate-determining step, either directly or indirectly.

Kinetic isotope effects are highly sensitive to the geometry and bonding within the transition state. By comparing experimentally measured KIEs with values predicted by computational models for various proposed mechanisms, researchers can gain detailed insight into the structure of these fleeting states.

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which famously utilizes arylboronic acids, KIEs are invaluable. nih.gov While a study on this reaction utilized ¹³C KIEs, the same principles apply to deuterium labeling. nih.gov For instance, if a reaction involving this compound were proposed to proceed through two different transition states—one with a fully formed C-Pd bond and another with a more loosely associated complex—each would have a distinct, calculable KIE. A strong correlation between the experimental KIE and the calculated value for one of the proposed structures provides compelling evidence for that specific pathway and transition state geometry. nih.gov

Tracing of Atom Movement and Reaction Pathways

Deuterium's unique mass makes it an excellent tracer for following the movement of atoms throughout a chemical transformation. By using this compound, the origin and destination of the aromatic hydrogens can be unequivocally determined.

In complex catalytic cycles, it can be challenging to determine which specific bonds are broken and formed. Using this compound as a starting material allows for precise tracking. For example, in a directed C-H functionalization reaction, the presence of deuterium in the final product confirms that the reaction proceeded via the cleavage of a specific aromatic C-D bond. This technique has been used to determine the stereochemical outcomes in reactions such as the Heck reaction by tracking the fate of deuterium labels. researchgate.net

Isotopic scrambling occurs when the deuterium label moves to positions other than its original location on the reactant or product molecules. The observation of scrambling provides powerful evidence for reversible reaction steps or competing mechanistic pathways.

For instance, in palladium-catalyzed reactions, it's common to probe for reversible C-H activation. nih.gov If this compound were subjected to catalytic conditions and analysis of the recovered starting material showed that the deuterium had moved to other positions on the ring or even to other molecules in the reaction mixture, it would indicate that the C-D bond cleavage is reversible.

Furthermore, deuterium labeling can reveal unexpected side reactions. A study on the Suzuki-Miyaura reaction of a dibromopyridazinone with ferrocene boronic acid used deuterated solvents to investigate an observed hydrodebromination side product. mdpi.com By using DMF-d7, the researchers demonstrated that the solvent was the source of the hydrogen atom in this side reaction. mdpi.com A similar experiment with this compound could distinguish between intramolecular deuterium migration and intermolecular exchange with the solvent or other reagents, thereby clarifying the regioselectivity and mechanism of both the desired reaction and any competing pathways.

Computational Chemistry and Theoretical Studies

Modern computational chemistry, particularly Density Functional Theory (DFT), is an indispensable partner to experimental mechanistic studies. montclair.edu Theoretical calculations can provide detailed energy profiles for entire reaction pathways, mapping out the structures and relative energies of reactants, intermediates, transition states, and products. researchgate.netrsc.org

When studying a reaction with this compound, DFT can be used to model the proposed mechanisms. By calculating the vibrational frequencies of both the deuterated and non-deuterated species in their ground states and at the proposed transition states, theoretical KIEs can be predicted with high accuracy. These predicted values can then be compared directly with the experimentally measured KIEs. nih.gov A strong match between the experimental and computed KIE provides powerful validation for the proposed mechanism and transition state structure. nih.gov This synergistic approach has been successfully applied to elucidate the fine details of the Suzuki-Miyaura catalytic cycle and other complex transformations involving boronic acids. nih.govnih.govnih.gov

Table 2: Illustrative Comparison of Experimental and DFT-Calculated KIEs

Proposed MechanismKey Feature of Transition StateDFT-Calculated kH/kDExperimental kH/kDConclusion
Mechanism A Concerted C-H Bond Activation6.15.9Experimental result strongly supports Mechanism A.
Mechanism B Stepwise, Rate-Limiting Reductive Elimination1.25.9Experimental result is inconsistent with Mechanism B.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool for studying the structural and electronic properties of organic molecules, including boronic acids and their derivatives. nih.govmdpi.comnih.gov For this compound, DFT calculations can provide a detailed understanding of its molecular geometry, vibrational frequencies, and electronic structure, which are fundamental to understanding its reactivity. nih.gov

Theoretical calculations using methods like B3LYP with a 6-311++G(d,p) basis set can be employed to optimize the equilibrium geometry of the molecule. nih.gov Such studies on similar phenylboronic acids have revealed the planarity between the boronic acid group and the aromatic ring, a factor that influences conjugation and reactivity. nih.gov The substitution of hydrogen with deuterium in the phenyl ring of this compound does not significantly alter the electronic structure or the optimized geometry but is crucial for kinetic isotope effect studies.

DFT calculations are also pivotal in elucidating reaction mechanisms. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where arylboronic acids are key reagents, DFT can be used to model the structures of reactants, intermediates, transition states, and products. nih.gov This allows for a step-by-step visualization of the reaction pathway, including critical steps such as oxidative addition, transmetalation, and reductive elimination. By analyzing the computed structures and their energies, researchers can gain insights into the role of catalysts, ligands, and solvents in the reaction mechanism. researchgate.net

Modeling of Reaction Energies and Activation Barriers

A significant application of DFT in mechanistic studies is the modeling of potential energy surfaces for chemical reactions. This involves calculating the energies of all stationary points along the reaction coordinate, which allows for the determination of reaction energies (ΔE_r) and activation barriers (ΔE_a). researchgate.net These computational data are essential for predicting the feasibility and rate of a chemical process.

For a reaction involving this compound, DFT calculations can map out the energy profile of the entire reaction. The activation barrier, which is the energy difference between the reactants and the highest energy transition state, is a critical parameter that governs the reaction kinetics. A lower activation barrier corresponds to a faster reaction rate. High-temperature organic synthesis can be used to overcome significant activation energy barriers, sometimes in the range of 50–70 kcal/mol. clockss.org

Kinetic studies, in conjunction with DFT calculations, can validate the proposed reaction mechanism. clockss.org For example, the protodeboronation of cyclopropyl (B3062369) boronic acids has been shown to be a relatively slow process, indicating their stability under certain conditions. manchester.ac.uk DFT calculations can help to rationalize these experimental findings by computing the activation barriers for such decomposition pathways.

To illustrate the application of DFT in modeling reaction energetics, consider a hypothetical reaction step involving this compound. The table below presents illustrative computed activation barriers and reaction energies for a generic transformation.

Reaction StepDescriptionCalculated Activation Barrier (ΔE_a) in kcal/molCalculated Reaction Energy (ΔE_r) in kcal/mol
Step 1: Intermediate FormationFormation of a complex between the boronic acid and a catalyst.15.2-5.8
Step 2: Transition State 1Key bond-forming/breaking step in the reaction.25.6N/A
Step 3: Product FormationFormation of the final product from the intermediate.10.1-20.3

Such data, derived from DFT calculations, provides quantitative insights into the thermodynamics and kinetics of the reaction, guiding the optimization of reaction conditions and the design of more efficient catalytic systems.

Analytical Research Applications of 4 Cyclopropylphenylboronic Acid D4

Application as an Internal Standard in Quantitative Analysis

Deuterium-labeled compounds are widely employed as internal standards in analytical chemistry to enhance the accuracy and precision of quantitative measurements, particularly in chromatography and mass spectrometry. texilajournal.comchromforum.orgcerilliant.com The use of an internal standard is crucial for correcting variations that can occur during sample preparation, injection, and analysis, thereby improving the reliability of the results. mdpi.com 4-Cyclopropylphenylboronic Acid-d4, with its deuterium-labeled phenyl group, is an ideal internal standard for the quantification of its non-deuterated counterpart and structurally related compounds.

Mass Spectrometry (MS) for Accurate Quantification

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), co-eluting deuterated internal standards are considered the gold standard for quantification. chromforum.org This is because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction efficiency, ionization response, and chromatographic retention time. texilajournal.com However, a slight difference in retention time can sometimes be observed, where the deuterated compound may elute slightly earlier than the non-deuterated analog. chromforum.org

The use of a deuterated internal standard like this compound is particularly advantageous in complex biological matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. myadlm.org By adding a known amount of the deuterated standard to the sample, the ratio of the analyte to the internal standard can be used to determine the analyte's concentration, effectively compensating for any signal fluctuations. mdpi.com

While specific studies detailing the use of this compound as an internal standard are not widely published, the general principles of using deuterated standards are well-established. For instance, in the quantification of immunosuppressive drugs in whole blood and plasma, deuterated internal standards have been shown to overcome challenges of accuracy and precision. texilajournal.com The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) is critical for achieving high sensitivity and selectivity. nih.gov

Table 1: General Parameters for Quantitative Analysis using Deuterated Internal Standards

ParameterDescription
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Deuterated analog of the analyte (e.g., this compound)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode depending on the analyte
Acquisition Mode Multiple Reaction Monitoring (MRM)
Quantification Based on the peak area ratio of the analyte to the internal standard
Key Advantage Correction for matrix effects and variations in sample processing and instrument response

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. springernature.com ¹¹B NMR spectroscopy, in particular, is a highly effective tool for studying the structure and reactivity of boronic acids. nsf.govacs.orgresearchgate.netnih.gov The chemical shift of the boron atom in ¹¹B NMR is sensitive to its hybridization state, allowing for the differentiation between the trigonal planar sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate ester or borate (B1201080). nsf.gov

Studies on various phenylboronic acids have demonstrated that the ¹¹B NMR chemical shift changes significantly upon changes in pH or upon binding with diols to form boronate esters. nsf.govacs.orgresearchgate.netnih.gov For example, the chemical shift of the boronic acid moves upfield upon an increase in pH, indicating the formation of the anionic borate species. nsf.gov This property is invaluable for determining the pKa of boronic acids and for studying their binding affinities with carbohydrates and other diol-containing molecules. nsf.govacs.orgresearchgate.netnih.gov

Table 2: General ¹¹B NMR Chemical Shift Ranges for Phenylboronic Acid Species

Boron SpeciesHybridizationApproximate ¹¹B NMR Chemical Shift (ppm)
Phenylboronic Acidsp²+27 to +30
Phenylboronate Estersp³+5 to +15
Phenylborate (anionic)sp³+3 to +7
Note: Chemical shifts are relative to a standard (e.g., BF₃·OEt₂) and can vary depending on the solvent and other experimental conditions.

Development of New Analytical Probes

Boronic acids are key components in the design of analytical probes and sensors, particularly for the detection of saccharides and other molecules containing diol functionalities. The ability of boronic acids to reversibly form covalent bonds with diols is the basis for these applications. The binding event can be designed to produce a detectable signal, such as a change in fluorescence or color.

While there is no specific information found regarding the use of this compound in the development of new analytical probes, the structural features of its non-deuterated analog suggest its potential in this area. The cyclopropyl (B3062369) group can influence the electronic properties and the binding affinity of the boronic acid moiety. Deuteration of the phenyl ring could be used as a tool to study the mechanism of probe-analyte interaction without significantly altering the binding properties.

Spectroscopic Characterization of Deuterated Species

The spectroscopic characterization of deuterated compounds is essential for confirming their identity and isotopic purity. Techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for this purpose.

In mass spectrometry, the molecular ion peak of this compound will appear at a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, with the mass difference corresponding to the number of deuterium (B1214612) atoms incorporated.

In NMR spectroscopy, the absence of signals in the ¹H NMR spectrum at the positions of deuteration provides direct evidence of successful labeling. The ¹³C NMR spectrum will also show changes, with the signals of the deuterated carbons being significantly attenuated or appearing as multiplets due to C-D coupling. As mentioned earlier, ¹¹B NMR would be used to characterize the boron center.

While a detailed, publicly available spectroscopic analysis report for this compound was not found, the expected spectral characteristics can be inferred from the general principles of spectroscopy and the known data for similar compounds.

Advanced Chemical Scaffolds and Materials Science Research

Utilization as a Building Block for Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of porous, crystalline polymers with highly ordered structures. The synthesis of COFs often relies on reversible covalent bond formation to allow for error correction and the formation of crystalline materials. Boronic acids are key building blocks in this context, typically undergoing condensation reactions with polyol linkers to form boronate ester-linked frameworks. rsc.org These materials are investigated for applications in gas storage, catalysis, and sensing. While the general principle is well-established for various boronic acids, specific examples detailing the use of 4-Cyclopropylphenylboronic Acid-d4 in COF synthesis are not readily found in the current body of scientific literature.

Integration into Polymeric Materials and Dendrimers

The incorporation of boronic acids into polymers and dendrimers allows for the creation of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of saccharides. This is due to the reversible nature of the boronic ester bond formed with diols. This dynamic covalent chemistry enables applications such as self-healing polymers, drug delivery systems, and sensors. Dendrimers, which are highly branched, tree-like polymers, can be functionalized with boronic acid groups on their periphery to create multivalent binding platforms for enhanced molecular recognition. Again, while this is a thriving area of research for boronic acids in general, specific studies detailing the synthesis and properties of polymers or dendrimers derived from this compound are not prominently reported.

Applications in Molecular Recognition and Sensing (Chemical Aspects)

The ability of boronic acids to interact with diols forms the basis of their widespread use in molecular recognition and chemical sensing. This interaction is particularly effective for the detection of saccharides and other biologically important molecules containing diol functionalities. nih.gov

Boronic Acid Interactions with Diols and Sugars for Chemical Sensing

Phenylboronic acids are commonly employed in the design of fluorescent and colorimetric sensors for sugars. nih.gov The binding of a sugar to the boronic acid can trigger a change in the electronic properties of an attached reporter molecule, leading to a detectable signal. The strength and selectivity of this interaction can be tuned by modifying the substituents on the phenyl ring. The cyclopropyl (B3062369) group in 4-Cyclopropylphenylboronic Acid would influence its electronic properties and thereby its binding affinity and selectivity for different diols. The deuteration of the phenyl ring in this compound could potentially be used in mechanistic studies, for example, to probe the vibrational modes of the molecule upon binding using techniques like Raman spectroscopy, but specific studies applying this to chemical sensing are not widely available.

Design of Reversible Covalent Linkages

The formation of boronate esters from boronic acids and diols is a prime example of a reversible covalent reaction. acs.org This reversibility is crucial for applications where dynamic behavior is desired, such as in self-healing materials, responsive hydrogels, and dynamic combinatorial libraries. The equilibrium of the boronate ester formation can be controlled by factors such as pH, temperature, and the presence of competing diols. While the fundamental principles of these reversible covalent linkages are well-understood for phenylboronic acids, there is no specific, detailed research available that focuses on the use of this compound in the design of such systems.

Future Research Directions and Challenges

Development of Novel and Efficient Deuteration Protocols

A primary challenge in the widespread application of 4-Cyclopropylphenylboronic Acid-d4 lies in the development of efficient and scalable deuteration methods. While general methods for the deuteration of arylboronic acids exist, optimizing these for specific substrates remains a key area of research. nih.govacs.org

Current strategies for introducing deuterium (B1214612) into aromatic systems often involve harsh reaction conditions or the use of expensive deuterium sources. nih.gov Future research will likely focus on developing milder and more cost-effective protocols. One promising approach involves the use of synergistic catalysis, combining photoredox, Lewis base, and thiol catalysis to achieve deborylation deuteration of arylboronic acids with D₂O under mild conditions. nih.govacs.orgacs.org Another avenue of exploration is the development of direct C-H activation/deuteration methods, which would streamline the synthesis and reduce waste.

Deuteration MethodDescriptionPotential Advantages
Synergistic Photoredox Catalysis Utilizes visible light, a photosensitizer, a Lewis base, and a thiol to mediate the deuteration of arylboronic acids using D₂O. nih.govacs.orgMild reaction conditions, high deuterium incorporation, broad substrate scope.
Metal-Catalyzed H/D Exchange Employs transition metal catalysts (e.g., platinum, palladium) to facilitate hydrogen-deuterium exchange on aromatic rings using a deuterium source like D₂O. researchgate.netCan be applied to a variety of arylamines and other aromatic compounds.
Bipolar Membrane Electrolysis An emerging technology that uses bipolar membranes to generate deuterated acids and bases from heavy water under mild conditions. nih.govPotentially a more sustainable and energy-efficient method for producing deuterated reagents.

Exploration of Undiscovered Reactivity of this compound

The fundamental reactivity of this compound is another fertile ground for investigation. While its non-deuterated counterpart is known to participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the influence of the deuterium atoms on these transformations is not yet fully understood. nih.govresearchgate.net

The kinetic isotope effect could potentially alter reaction rates and even product distributions. Researchers will likely investigate how the deuterated compound behaves in a range of chemical reactions, including those involving C-C, C-N, and C-O bond formation. Understanding this unique reactivity will be crucial for its effective utilization as a building block in the synthesis of more complex molecules. The inherent Lewis acidity of the boronic acid moiety also opens up possibilities for its use in sensing applications, where its interaction with diols or other analytes could be fine-tuned by the presence of deuterium. nih.govrsc.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of laboratory-scale synthesis to industrial production often hinges on the adoption of automated and continuous manufacturing processes. Integrating the synthesis of this compound into automated synthesis platforms and flow chemistry systems presents both an opportunity and a challenge. google.comillinois.educhemrxiv.org

Flow chemistry, in particular, offers several advantages for the synthesis of boronic acids, including improved safety, better reaction control, and the potential for higher yields. nih.govacs.org The development of robust and reliable flow-based methods for the synthesis and subsequent reactions of this compound would be a significant step towards its wider availability and application. Automated platforms, which can perform iterative cycles of deprotection, coupling, and purification, could also be adapted for the synthesis of complex molecules incorporating this deuterated building block. google.comillinois.edu

TechnologyPotential Benefits for this compound
Automated Synthesis Enables rapid and iterative synthesis of complex molecules using building blocks like this compound. google.comillinois.educhemrxiv.org
Flow Chemistry Offers safer and more controlled synthesis of boronic acids, with potential for higher throughput and scalability. nih.govacs.orgorganic-chemistry.org

Advanced Applications in Complex Molecular Systems

The ultimate goal of studying this compound is to leverage its unique properties in the design of advanced molecular systems. In medicinal chemistry, the incorporation of this deuterated moiety into drug candidates could lead to improved metabolic stability and enhanced therapeutic efficacy. nih.govuniupo.itacs.orgnih.gov The cyclopropyl (B3062369) group itself is a valuable pharmacophore, and its combination with a deuterated phenylboronic acid motif could unlock new possibilities in drug design.

Beyond pharmaceuticals, deuterated materials are finding applications in organic electronics, such as in organic light-emitting diodes (OLEDs), where they can improve device lifetime and efficiency. researchgate.net The specific properties of this compound could make it a valuable component in the synthesis of novel organic materials with tailored electronic and optical properties. Further research will be needed to explore these and other potential applications in areas such as molecular sensing and catalysis. nih.govwur.nl

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Cyclopropylphenylboronic Acid-d4, and how is deuterium incorporation validated?

  • Methodology : Synthesis typically involves deuterating a cyclopropane precursor (e.g., via catalytic H/D exchange) followed by Suzuki-Miyaura coupling with a boronic acid intermediate. Deuterium incorporation is validated using LC-MS or NMR spectroscopy, comparing isotopic patterns to non-deuterated analogs. For example, LC-MS protocols for deuterated standards (e.g., Tauroursodeoxycholic Acid-d4) can be adapted to quantify deuterium content .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments and cyclopropyl group integration.
  • Mass Spectrometry (MS) : Detect isotopic peaks to verify deuterium labeling.
  • Melting Point Analysis : Compare observed values (e.g., ~220°C for similar boronic acids) to literature data .
    • Note: Purity ≥95% is recommended for reproducibility in cross-coupling reactions .

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store in airtight containers at 8–25°C in a dry, well-ventilated area. Avoid exposure to moisture to prevent hydrolysis of the boronic acid group. Stability studies for analogs like 4-Carboxyphenylboronic Acid suggest degradation products (e.g., boric oxides) form under humid conditions .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does deuterium labeling influence reaction kinetics in Suzuki-Miyaura couplings with this compound?

  • Methodology : Compare reaction rates and yields between deuterated and non-deuterated analogs. Kinetic isotope effects (KIEs) may arise due to differences in bond strength (C-D vs. C-H), potentially slowing transmetallation steps. Use kinetic profiling (e.g., in situ NMR or HPLC) to quantify KIEs and optimize catalyst systems (e.g., Pd(PPh₃)₄) .

Q. What strategies mitigate side reactions (e.g., protodeboronation) in aqueous Suzuki couplings with this compound?

  • Methodology :

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) using Na₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.
  • Solvent Optimization : Use mixed solvents (e.g., DME/H₂O) to balance solubility and reactivity.
  • Catalyst Screening : Test air-stable Pd catalysts (e.g., XPhos Pd G3) to reduce oxidative deboronation .

Q. How can researchers resolve discrepancies in reported yields for cross-coupling reactions involving this compound?

  • Methodology :

  • Reproducibility Checks : Validate reaction conditions (temperature, catalyst loading, degassing).
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., aryl dimers from homocoupling).
  • Computational Modeling : Apply DFT calculations to predict reaction pathways and identify bottlenecks .

Q. What are the applications of this compound in isotopic tracer studies for drug metabolism?

  • Methodology : Incorporate the deuterated compound into drug candidates (e.g., kinase inhibitors) to track metabolic pathways via mass spectrometry. The cyclopropyl group enhances metabolic stability, while deuterium labeling aids in distinguishing parent drugs from metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.